molecular formula C12H15NO2 B8808361 Ethyl (2E)-3-anilino-2-butenoate

Ethyl (2E)-3-anilino-2-butenoate

Cat. No. B8808361
M. Wt: 205.25 g/mol
InChI Key: NLGDIRPNWGZGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-3-anilino-2-butenoate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (2E)-3-anilino-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2E)-3-anilino-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl (2E)-3-anilino-2-butenoate

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 3-anilinobut-2-enoate

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)9-10(2)13-11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3

InChI Key

NLGDIRPNWGZGLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound is commercially available. A mixture of aniline (9.785 mL, 107.4 mmol), ethyl acetoacetate (13.69 mL, 107.4 mmol), and acetic acid (0.6 mL, 10 mmol) was stirred at ambient temperature overnight. It was partitioned between heptane (50 mL) and sat. aq. NaHCO3 solution (50 mL). The organic layer was dried and evaporated to give the title compound of >90% purity that was used in the next steps without further purification.
Quantity
9.785 mL
Type
reactant
Reaction Step One
Quantity
13.69 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Aniline (0.20 mol) and ethylacetoacetate (0.20 mol) are mixed in toluene (200 mL) containing 0.04 g of p-toluenesulfonic acid-hydrate and heated at reflux under a water separator for one hour. The toluene is removed under vacuum to afford the ethyl-3-phenylaminobut-2-enoate which can be used as is for the preparation of the ethyl 2-methyl-3-quinolinecarboxylate.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3-oxo-butyric acid ethyl ester (7 mL, 53.7 mmol), aniline (5 g, 53.7 mmol), acetic acid (0.060 mL) and 4 Å molecular sieves (5 g) in EtOH (20 mL) was refluxed for 5 h. After cooling to r.t., the mixture was filtered. EtOAc was added to rinse the solids, and the filtrate was concentrated to give a reddish oil, which was purified by silica gel chromatography (0-10% EtOAc/hexanes) to give 7 g of the title compound as a pale yellow oil. 1H NMR (CDCl3, 200 MHz): δ=10.38 (br s, 1H), 7.00-7.40 (m, 5H), 4.69 (s, 1H), 4.15 (q, 2H, J=7.0 Hz), 2.00 (s, 3H), 1.29 (t, 3H, J=7.0 Hz).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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